2-[3-(Trifluoromethyl)phenoxy]benzaldehyde
Description
Significance of Aryl Ethers in Contemporary Chemical Synthesis
Aryl ethers are a class of organic compounds that feature an ether linkage to an aromatic ring. This structural motif is prevalent in a vast array of pharmacologically important molecules and natural products. In contemporary chemical synthesis, aryl ethers serve as versatile intermediates and key building blocks for the construction of more complex molecular architectures. Their utility stems from the stability of the ether bond and the ability of the aromatic ring to be further functionalized. The synthesis of aryl ethers is often achieved through methods such as the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, or more modern transition metal-catalyzed cross-coupling reactions. The presence of the aryl ether moiety can influence a molecule's conformational rigidity and its interaction with biological targets.
The Benzaldehyde (B42025) Moiety as a Versatile Synthon in Organic Chemistry
The benzaldehyde moiety, an aromatic ring bearing a formyl group, is a fundamental building block in organic synthesis. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including nucleophilic addition, condensation reactions (such as the aldol (B89426) and Wittig reactions), and oxidation/reduction reactions. This versatility makes benzaldehyde and its derivatives invaluable synthons for the preparation of a diverse array of organic compounds, from pharmaceuticals to polymers. In the context of drug design, the benzaldehyde group can serve as a key pharmacophore or as a precursor for the introduction of other functional groups that are critical for biological activity. Recent research has also highlighted the potential of benzaldehyde to inhibit the growth of treatment-resistant cancer cells and suppress metastasis. nih.gov
Strategic Role of Trifluoromethyl Group Substitution in Modulating Molecular Properties and Reactivity
The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. mdpi.com The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's physicochemical and biological properties. nbinno.commdpi.com For instance, the substitution of a hydrogen atom or a methyl group with a -CF3 group can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. nih.gov Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can in turn affect the molecule's binding affinity to its biological target. mdpi.com This strategic use of fluorine can lead to compounds with improved efficacy, better bioavailability, and enhanced metabolic stability. acs.org
Contextualizing 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde within the Landscape of Fluorinated Aromatic Research
This compound emerges at the intersection of these three key chemical motifs. As a fluorinated aryl ether benzaldehyde, it is a compound of significant interest in the field of fluorinated aromatic research. Its structure suggests its potential as a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. nbinno.comontosight.ai The trifluoromethyl group is expected to impart enhanced metabolic stability and lipophilicity, while the benzaldehyde functionality provides a reactive handle for further chemical modifications. The aryl ether linkage provides a stable and versatile scaffold for the construction of more complex molecules.
While much of the available research focuses on the isomeric 3-[3-(trifluoromethyl)phenoxy]benzaldehyde (B1297861), which has been utilized in the synthesis of porphyrins and other complex heterocyclic systems, the 2-substituted isomer holds similar promise as a precursor for a variety of chemical entities. The specific positioning of the phenoxy group at the ortho-position to the aldehyde can lead to unique reactivity and conformational properties due to potential intramolecular interactions.
Below is a table detailing the computed physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C14H9F3O2 |
| Molecular Weight | 266.21 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 266.05546401 Da |
| Monoisotopic Mass | 266.05546401 Da |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 19 |
| Formal Charge | 0 |
| Complexity | 304 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
| Data sourced from PubChem CID 3756982 nih.gov |
Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new and improved chemical entities for a variety of applications. The unique combination of its structural features makes it a promising candidate for the synthesis of novel compounds with tailored properties for the pharmaceutical and materials science industries.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZIPWUILJMNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways
Reactivity of the Aldehyde Functional Group
The aldehyde group is a primary site of chemical reactivity in the molecule, readily undergoing nucleophilic addition and condensation reactions, as well as oxidation and reduction.
The carbonyl carbon of the aldehyde group in 2-[3-(trifluoromethyl)phenoxy]benzaldehyde is electrophilic and thus susceptible to attack by nucleophiles. This is a characteristic reaction of aldehydes and ketones, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org The general mechanism involves the nucleophile approaching the carbonyl carbon, causing the carbon-oxygen π-bond to break and the electrons to move to the oxygen atom. libretexts.org
The reactivity of the aldehyde can be influenced by the electronic properties of its substituents. Aromatic aldehydes, like the one , are generally less reactive towards nucleophilic addition than aliphatic aldehydes. This is because the aromatic ring can donate electron density to the carbonyl group through resonance, which reduces the partial positive charge on the carbonyl carbon and makes it less electrophilic. libretexts.orgquora.com However, the presence of the electron-withdrawing trifluoromethyl group on the phenoxy ring can modulate this effect. While not directly attached to the benzaldehyde (B42025) ring, its strong inductive effect can withdraw electron density from the entire molecule, potentially increasing the electrophilicity of the carbonyl carbon to some extent.
Common nucleophiles that participate in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions (forming cyanohydrins), and hydride reagents (leading to reduction). masterorganicchemistry.com For instance, the reaction with a Grignard reagent would result in the formation of a secondary alcohol.
This compound can participate in condensation reactions, which are a class of reactions where two molecules combine, often with the loss of a small molecule such as water. A prominent example is the aldol (B89426) condensation and related reactions like the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com
In a crossed-aldol condensation, an aldehyde without α-hydrogens, such as this compound, can react with an enolizable ketone or aldehyde in the presence of a base. The reaction proceeds by the formation of an enolate from the carbonyl compound with α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The initial aldol addition product can then undergo dehydration to form an α,β-unsaturated carbonyl compound.
The trifluoromethyl group can influence the course and rate of these reactions. Its strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. nih.govscispace.com This can lead to higher yields and potentially faster reaction rates compared to unsubstituted benzaldehydes.
The Knoevenagel condensation is another relevant reaction, where an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) reacts with an aldehyde or ketone. wikipedia.org For example, the reaction of this compound with malonic acid or its esters in the presence of a weak base like piperidine (B6355638) or pyridine (B92270) would yield a cinnamic acid derivative after addition and subsequent decarboxylation. wikipedia.org Mechanochemical methods have also been employed for Knoevenagel condensations involving fluorinated benzaldehydes, sometimes proceeding even without a catalyst. beilstein-journals.orgresearchgate.net
The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents can be used to convert the aldehyde to the corresponding carboxylic acid, 2-[3-(trifluoromethyl)phenoxy]benzoic acid. These reagents include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions on the aromatic rings or the ether linkage.
Reduction: The carbonyl group can be reduced to a primary alcohol, {2-[3-(trifluoromethyl)phenoxy]phenyl}methanol, using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH4) are often sufficient for this transformation. For more robust reductions, lithium aluminum hydride (LiAlH4) can be employed, although it is a much stronger and less selective reagent. Catalytic hydrogenation can also achieve this reduction.
Table 1: Summary of Reactions of the Aldehyde Functional Group
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol |
| Nucleophilic Addition | Cyanide (e.g., HCN, NaCN) | Cyanohydrin |
| Aldol Condensation | Enolizable Ketone/Aldehyde, Base | α,β-Unsaturated Carbonyl |
| Knoevenagel Condensation | Active Methylene Compound, Base | Cinnamic Acid Derivative |
| Oxidation | KMnO4, CrO3 | Carboxylic Acid |
| Reduction | NaBH4, LiAlH4 | Primary Alcohol |
Aromatic Reactivity and Substitution Patterns
The two aromatic rings of this compound are subject to electrophilic and nucleophilic aromatic substitution reactions. The substitution pattern is determined by the directing effects of the existing substituents.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. libretexts.orgmasterorganicchemistry.com The substituents on the benzene (B151609) rings of this compound dictate the position of incoming electrophiles.
On the benzaldehyde ring , there are two substituents to consider: the aldehyde group (-CHO) and the phenoxy group (-OAr).
The aldehyde group is a deactivating, meta-directing group. lkouniv.ac.in It withdraws electron density from the ring both inductively and by resonance, making the ring less reactive towards electrophiles. lkouniv.ac.in Substitution, if it occurs, will be directed to the positions meta to the aldehyde.
The phenoxy group is an activating, ortho-, para-directing group. youtube.com The oxygen atom can donate a lone pair of electrons to the ring through resonance, increasing the electron density at the ortho and para positions. youtube.com However, it also has an electron-withdrawing inductive effect. libretexts.org
On the phenoxy ring , the substituents are the ether linkage (-OAr) and the trifluoromethyl group (-CF3).
The ether linkage is an ortho-, para-director, as mentioned above.
The trifluoromethyl group is a strongly deactivating, meta-directing group. vaia.comyoutube.com It is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govvaia.com This deactivation makes the phenoxy ring significantly less reactive towards electrophiles than the benzaldehyde ring. youtube.com
Therefore, electrophilic substitution is more likely to occur on the benzaldehyde ring, directed by the phenoxy group to the positions ortho and para to it.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Ring | Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| Benzaldehyde | -CHO | Deactivating | Meta |
| Benzaldehyde | -OAr | Activating | Ortho, Para |
| Phenoxy | -OAr | Activating | Ortho, Para |
| Phenoxy | -CF3 | Strongly Deactivating | Meta |
The diaryl ether linkage in this compound is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. walisongo.ac.id This reaction involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups ortho and/or para to a good leaving group. nih.gov
The synthesis of this compound likely involves the reaction of a phenoxide with an activated aryl halide. Two main synthetic routes are plausible:
The reaction of 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde (B119727) with the sodium or potassium salt of 3-(trifluoromethyl)phenol (B45071). In this case, the aldehyde group on the benzaldehyde ring would activate the ring towards nucleophilic attack by the phenoxide.
The reaction of 3-(trifluoromethyl)phenyl fluoride (B91410) or chloride with 2-hydroxybenzaldehyde (salicylaldehyde) in the presence of a base. Here, the trifluoromethyl group on the phenoxy ring would strongly activate it for nucleophilic attack by the salicylaldehyde-derived phenoxide.
The presence of a strong electron-withdrawing group like the trifluoromethyl group is often crucial for the success of SNAr reactions, as it stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. nih.gov
Influence of Trifluoromethyl Group on Reaction Kinetics and Selectivity
The trifluoromethyl (-CF3) group is a critical determinant of the reactivity of this compound. Its strong electron-withdrawing nature significantly alters the electronic properties of the molecule, which in turn affects reaction rates and selectivity. tcichemicals.com
Electronic Density Modulation at the Carbonyl Carbon and Its Effect on Reaction Rates (e.g., Aldol Condensation)
The trifluoromethyl group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property is primarily exerted through a strong negative inductive effect (-I effect), which propagates through the phenoxy-benzaldehyde framework. tcichemicals.comnih.gov This inductive withdrawal of electron density makes the aromatic ring to which it is attached electron-poor. nih.gov Consequently, the electron density at the carbonyl carbon of the benzaldehyde group is substantially reduced.
This decrease in electron density enhances the electrophilic character of the carbonyl carbon, making it more susceptible to attack by nucleophiles. nih.govontosight.ai An activated carbonyl, which can be achieved by the presence of electron-withdrawing groups, attracts nucleophiles more strongly. libretexts.orglibretexts.org This activation leads to increased reaction rates in transformations where the carbonyl group acts as the electrophile. nih.gov
A prime example of this is the Aldol condensation. In this reaction, a nucleophilic enolate attacks an electrophilic carbonyl compound. The increased electrophilicity of the carbonyl carbon in trifluoromethyl-substituted benzaldehydes accelerates the rate of nucleophilic addition. Theoretical studies using Density Functional Theory (DFT) have confirmed that the presence of a CF3 group can increase the reactivity of compounds in polar cycloaddition reactions. researchgate.netnih.gov While the specific kinetics for this compound in an Aldol condensation are not detailed in the provided sources, the general principle of electrophilic activation by the -CF3 group strongly suggests an enhanced reaction rate compared to unsubstituted benzaldehyde. nih.gov
Table 1: Influence of Electron-Withdrawing Groups on Carbonyl Reactivity
| Substituent | Electronic Effect | Effect on Carbonyl Carbon | Predicted Impact on Aldol Reaction Rate |
|---|---|---|---|
| -H (unsubstituted) | Neutral | Baseline electrophilicity | Baseline |
| -OCH3 (methoxy) | Electron-donating | Decreased electrophilicity | Decreased |
| -NO2 (nitro) | Electron-withdrawing | Increased electrophilicity | Increased |
| -CF3 (trifluoromethyl) | Strongly electron-withdrawing | Significantly increased electrophilicity | Significantly Increased |
Catalytic Applications in Organic Transformations
The electronic properties of fluorinated benzaldehydes make them valuable components in various catalytic systems, either as substrates that reveal catalyst activity or as precursors to ligands that modulate catalytic behavior.
Role of Fluorinated Benzaldehydes in Organoborane-Catalyzed Transfer Hydrogenation Studies
Organoborane catalysts, particularly those with fluorine substituents, are effective in transfer hydrogenation reactions. In studies of the transfer hydrogenation of nonactivated aldehydes, the catalytic activity of various organoboranes has been assessed. researchgate.net Boranes such as tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) and tris(pentafluorophenyl)borane (B72294) are potent Lewis acids used as catalysts. researchgate.net
Fluorinated benzaldehydes serve as benchmark substrates in these studies to probe the efficacy and mechanism of such catalysts. The electron-deficient nature of the carbonyl carbon in fluorinated benzaldehydes facilitates the hydride transfer step from a donor, such as a Hantzsch ester. researchgate.net The catalytic cycle involves the activation of the aldehyde by the Lewis acidic borane, making it more receptive to the incoming hydride. The stability and reactivity of organoboranes can be fine-tuned by the introduction of electron-withdrawing groups like the trifluoromethyl group, which enhances their Lewis acidity. rsc.org
Participation of Carbonyl Groups in Frustrated Lewis Pair (FLP) Reactions
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows them to activate a variety of small molecules. The carbonyl group of aldehydes, including benzaldehyde derivatives, can interact with FLPs. acs.org
In a reaction between an Al/P-based FLP and benzaldehyde, the carbonyl oxygen atom binds to the Lewis acidic aluminum center, while the carbonyl carbon atom binds to the Lewis basic phosphorus center. acs.org This interaction forms a five-membered heterocyclic adduct, effectively activating the carbonyl group. acs.org This activation is crucial for subsequent reactions, such as hydrogenation or hydrosilylation. acs.org The dynamic nature of this interaction, sometimes involving the cleavage of the bond to the carbonyl carbon, underscores the role of the carbonyl group as a reactive site in FLP chemistry. acs.org
Catalytic Properties of Metal-Phthalocyanine Complexes with Trifluoromethylphenoxyethoxy Substituents in Alcohol Oxidation
Metal-phthalocyanine (MPc) complexes are robust catalysts used in a wide array of oxidation reactions. researchgate.netepa.gov Their catalytic activity can be modified by introducing substituents at the periphery of the phthalocyanine (B1677752) macrocycle.
Specifically, cobalt(II) and iron(II) phthalocyanine complexes bearing (2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy) substituents have been synthesized and studied for their catalytic role in the oxidation of benzyl (B1604629) alcohol. plu.mx These complexes demonstrate notable catalytic activity, converting benzyl alcohol into benzaldehyde. plu.mx The presence of the trifluoromethylphenoxyethoxy groups influences the electronic properties and solubility of the MPc complex, which in turn affects its catalytic performance. The study investigated the optimization of reaction conditions, including temperature and the type and amount of oxidant, to maximize the catalytic efficiency of these specific fluorinated phthalocyanine complexes. plu.mx
Table 2: Catalytic Systems Involving Fluorinated Moieties
| Catalytic System | Role of Fluorinated Compound | Transformation | Key Finding |
|---|---|---|---|
| Organoborane Catalysis | Fluorinated boranes act as Lewis acid catalysts. | Transfer Hydrogenation of Aldehydes | Fluorine substitution enhances the Lewis acidity and catalytic activity of the borane. researchgate.net |
| Frustrated Lewis Pairs (FLPs) | Benzaldehyde acts as a substrate for FLP activation. | Carbonyl Activation | The carbonyl group interacts with both the Lewis acid and base of the FLP, forming a reactive adduct. acs.org |
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Design and Synthesis of Functionalized Analogues
The synthetic accessibility of the benzaldehyde (B42025) group and the potential for substitution on both the benzaldehyde and phenoxy rings have enabled the generation of a wide range of derivatives. These synthetic efforts have focused on introducing new functional groups and ring systems to modulate the properties of the parent compound.
Porphyrins, a class of macrocyclic compounds, have been the subject of extensive research due to their unique photophysical and electrochemical properties, which make them suitable for applications in areas such as photosensitizers, catalysts, and molecular sensors. The synthesis of porphyrins bearing trifluoromethylphenoxybenzaldehyde moieties has been explored to fine-tune these properties.
A notable example is the synthesis of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin (TTFMPP), which was prepared from the related precursor, 3-[3-(trifluoromethyl)phenoxy]benzaldehyde (B1297861), and pyrrole (B145914). nih.govresearchgate.net The synthesis was carried out in a 1:1 mixture of propionic and octanoic acids, a solvent system known to be effective for the preparation of porphyrins. nih.gov This reaction, based on the Lindsey synthesis, involves the acid-catalyzed condensation of the aldehyde with pyrrole to form a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable porphyrin. nih.govarkat-usa.org The presence of the electron-withdrawing trifluoromethyl group in the meso position of the porphyrin is expected to alter its electronic properties. researchgate.net
The characterization of TTFMPP confirmed its structure and revealed its distinct spectroscopic and electrochemical behavior. nih.govresearchgate.net Its UV-Vis absorption spectrum displayed the characteristic Soret band at 419 nm and four Q-bands at 515, 550, 590, and 648 nm, typical for tetraphenylporphyrins. nih.gov Cyclic voltammetry studies showed that the trifluoromethyl groups facilitate the reduction of the porphyrin and make it harder to oxidize compared to unsubstituted tetraphenylporphyrin (B126558). nih.gov
| Derivative | Precursor | Synthesis Method | Key Findings |
|---|---|---|---|
| 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] porphyrin (TTFMPP) | 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde | Lindsey synthesis in propionic/octanoic acid | Electron-withdrawing groups alter electronic properties, facilitating reduction. nih.gov |
Hydrazones and their cyclized counterparts, 1,3,4-oxadiazoles, are important classes of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. mdpi.comsemanticscholar.org The aldehyde functionality of 2-[3-(trifluoromethyl)phenoxy]benzaldehyde serves as a convenient starting point for the synthesis of these derivatives through condensation reactions with hydrazides.
The general synthesis of N-acyl hydrazones involves the reaction of a benzaldehyde with a suitable hydrazide in a solvent like methanol (B129727) or ethanol, often under acidic catalysis. semanticscholar.orgnih.gov These hydrazones can then be cyclized to form 1,3,4-oxadiazoles using various dehydrating agents. Studies on 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their potential as cytotoxic agents against various cancer cell lines. mdpi.com The synthesis of these compounds allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships. For instance, the nature of the aromatic ring attached to the hydrazone or oxadiazole moiety can significantly influence the biological activity. mdpi.com
Research has shown that reacting hydrazones of arylaldehydes with specific reagents can lead to denitrogenative hydrotrifluoromethylation, producing (2,2,2-trifluoroethyl)arenes. researchgate.netnih.gov This highlights the versatility of the hydrazone functional group in further synthetic transformations.
| Derivative Class | General Synthesis | Significance |
|---|---|---|
| Hydrazones | Condensation of a benzaldehyde with a hydrazide. nih.gov | Precursors for oxadiazoles (B1248032) and other heterocycles; exhibit a range of biological activities. mdpi.comsemanticscholar.org |
| 1,3,4-Oxadiazoles | Cyclization of N-acyl hydrazones. | Known for their diverse pharmacological properties. mdpi.comnih.gov |
The synthesis of related fluoro-substituted benzaldehydes is crucial for comparative studies and for providing alternative building blocks for derivative synthesis. Compounds such as 3-fluoro-5-(trifluoromethyl)benzaldehyde (B67439) and 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) are valuable intermediates in pharmaceuticals and agrochemicals due to the influence of the fluorine and trifluoromethyl groups on lipophilicity and bioactivity. chemimpex.comguidechem.com
The synthesis of 3,5-bis(trifluoromethyl)benzaldehyde can be achieved through various routes, including the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol. guidechem.com It is a versatile building block used in the synthesis of a range of compounds, including pyrazole (B372694) derivatives and pharmaceutical intermediates. ontosight.aimdpi.com The presence of two strong electron-withdrawing trifluoromethyl groups significantly influences its reactivity. ontosight.ai
3-Fluoro-5-(trifluoromethyl)benzaldehyde is another important fluorinated benzaldehyde derivative utilized in the development of novel drug candidates. chemimpex.com Its synthesis provides a key intermediate for constructing complex molecular architectures with enhanced biological activity and selectivity. chemimpex.comsigmaaldrich.com
| Compound | CAS Number | Molecular Formula | Significance |
|---|---|---|---|
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | C₈H₄F₄O | Intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com |
| 3,5-Bis(trifluoromethyl)benzaldehyde | 401-95-6 | C₉H₄F₆O | Building block for pharmaceuticals and materials science applications. guidechem.comontosight.ai |
The position of the phenoxy linkage and the presence of additional substituents on the aromatic rings can have a profound impact on the properties and biological activity of the resulting derivatives. As seen in the synthesis of the porphyrin TTFMPP, a 3-[3-(trifluoromethyl)phenoxy]benzaldehyde was utilized, demonstrating the exploration of different linkage positions. nih.gov
The introduction of other substituents, such as nitro or bromo groups, is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule. For example, in the study of hydrazone derivatives, various substituted benzaldehydes, including those with chloro, bromo, and nitro groups, have been used to synthesize a library of compounds for biological screening. nih.gov These modifications can influence factors such as binding affinity to biological targets and pharmacokinetic properties.
Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide range of applications in medicinal and materials chemistry. derpharmachemica.comontosight.ai The synthesis of benzothiazole (B30560) derivatives from substituted benzaldehydes is a well-established synthetic route. researchgate.net This typically involves the condensation of a benzaldehyde with 2-aminothiophenol. derpharmachemica.com The reaction can be carried out under various conditions, including in glycerol (B35011) at room temperature or with the use of catalysts. derpharmachemica.comresearchgate.net
The trifluoromethyl group, when incorporated into the benzothiazole scaffold, can enhance the lipophilicity and metabolic stability of the molecule, which can be advantageous for drug development. ontosight.ai The synthesis of 2-(trifluoromethyl)benzothiazoles can be achieved through the condensation of amino(thio)phenols with trifluoroacetonitrile. rsc.org This method provides an efficient route to these important heterocyclic compounds.
Structure-Activity Relationship Elucidation
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the key structural features required for specific biological effects.
In the context of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, it was found that the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influenced both the antiplasmodial activity and cytotoxicity. mdpi.com Shifting the position of a substituent on the anilino ring could significantly alter the activity. mdpi.com
For 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives evaluated for their cytotoxic activity, SAR studies revealed that hydrazone derivatives were generally more effective on A549 (lung cancer) and PC-3 (prostate cancer) cell lines, while oxadiazoles were more potent against MDA-MB-231 (breast cancer) cells. mdpi.com The nature of the heterocyclic aromatic ring attached to the core structure was also found to be a critical determinant of activity. mdpi.com
In the case of thieno-pyrimidine derivatives, 3D-QSAR studies (CoMFA and CoMSIA) were employed to identify the key structural features for inhibitory activity against triple-negative breast cancer. mdpi.com These studies highlighted the importance of specific hydrophobic and hydrogen bonding interactions, with the 4-chloro-3-(trifluoromethyl)phenyl group playing a significant role in the hydrophobic interactions with the target protein. mdpi.com
These examples underscore the importance of systematic structural modifications and subsequent biological evaluation in order to build a comprehensive understanding of the SAR for this class of compounds, which is essential for the rational design of more potent and selective agents.
Impact of the Trifluoromethyl Group on Lipophilicity and Binding Affinity to Biological Targets
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, primarily due to its profound effects on a molecule's physicochemical properties. Its inclusion in a molecular scaffold, such as in this compound, significantly enhances lipophilicity. mdpi.com Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical determinant of a compound's ability to cross biological membranes and interact with hydrophobic binding pockets on protein targets. ontosight.ai
The -CF₃ group is one of the most lipophilic substituents used in drug design. This increased lipophilicity can improve biodistribution and facilitate penetration of the blood-brain barrier. mdpi.comresearchgate.net The Hansch parameter (π), which quantifies the contribution of a substituent to lipophilicity, for the trifluoromethyl group is +0.88, indicating a significant increase in non-polar character compared to a simple hydrogen atom. mdpi.com This enhancement is attributed to the replacement of C-H bonds with more hydrophobic C-F bonds.
This increased lipophilicity directly impacts binding affinity. By enhancing hydrophobic interactions with the active site of a biological target, the trifluoromethyl group can lead to more potent and selective compounds. The incorporation of a -CF₃ group has been shown to significantly improve membrane permeability and facilitate more efficient interaction with biological targets. mdpi.com
| Compound | Substituent | Calculated log P | Effect on Lipophilicity |
|---|---|---|---|
| Phenoxybenzaldehyde | -H | ~3.0 | Baseline |
| This compound | -CF₃ | ~3.8 | Increased |
| 2-Phenoxy-3-methylbenzaldehyde | -CH₃ | ~3.5 | Slightly Increased |
Effects of Phenoxy Linker Flexibility and Position on Molecular Functionality
The flexibility of a linker can have a significant impact on the binding affinity of a molecule to its target. nih.gov While a highly flexible linker might allow a molecule to adapt to various binding sites, it can also come with an entropic penalty upon binding, which can decrease affinity. nih.govresearchgate.net Conversely, a rigid linker can pre-organize the molecule into an optimal binding conformation, but may not be suitable for targets that require an induced fit.
The position of the phenoxy linker on the benzaldehyde ring (ortho, meta, or para) dramatically influences the three-dimensional shape of the molecule. In the case of this compound, the ortho substitution creates a specific spatial arrangement that may be crucial for its interaction with biological targets. Changing this to a meta or para position would fundamentally alter the molecule's geometry and its ability to fit into a specific binding pocket. Studies on related diaryl ether structures have shown that such positional changes can lead to vastly different biological activities.
Correlation of Halogenation Patterns with Enhanced Bioactivity and Membrane Permeability
The introduction of additional halogen atoms to the scaffold of this compound can further modulate its biological activity and permeability. Halogens, particularly fluorine and chlorine, can alter a molecule's electronic properties, lipophilicity, and metabolic stability.
In a study of related 2-phenoxybenzamide derivatives, the introduction of a fluorine atom on the phenoxy ring had a notable impact on antiplasmodial activity. mdpi.com For instance, a derivative featuring a 4-fluorophenoxy group demonstrated potent activity against Plasmodium falciparum. mdpi.com This suggests that specific halogenation patterns can enhance interactions with the biological target.
Halogenation can also improve membrane permeability. The introduction of fluorine atoms can increase lipophilicity, which generally correlates with better passage through cell membranes. mdpi.com However, the effect is position-dependent and must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
| Compound Analogue | Key Substituent | Bioactivity (PfNF54 IC₅₀, µM) |
|---|---|---|
| Analogue A | Unsubstituted Phenoxy | 1.222 |
| Analogue B | 4-Fluorophenoxy | 0.269 |
*Data adapted from a study on 2-phenoxybenzamides to illustrate the principle of halogenation effects. mdpi.com
Analysis of Resonance and Inductive Effects of Fluorine Substituents on Acidity and Reactivity
The three fluorine atoms of the trifluoromethyl group exert a powerful influence on the electronic properties of the phenoxy ring through strong inductive effects. Fluorine is the most electronegative element, causing it to strongly pull electron density away from the carbon atom to which it is attached. libretexts.orglibretexts.org This electron-withdrawing inductive effect is transmitted through the sigma bonds of the aromatic ring, making the ring more electron-deficient.
This effect has several consequences for the molecule's acidity and reactivity. The electron-withdrawing nature of the -CF₃ group can increase the acidity of any nearby protons. libretexts.org While there are no acidic protons directly on the aromatic rings, this effect can influence the reactivity of the aldehyde group. By pulling electron density away from the benzaldehyde ring system, the carbonyl carbon becomes more electrophilic and thus more susceptible to nucleophilic attack.
While the inductive effect is dominant, fluorine can also exert a weak, electron-donating resonance effect due to its lone pairs of electrons. rsc.org However, in the case of the -CF₃ group, the powerful inductive effect of the three fluorine atoms overwhelmingly dominates, resulting in the group being a strong deactivator and electron-withdrawer. rsc.org
Comparative Studies of Positional Isomers and Their Distinct Activities
The specific arrangement of substituents on the aromatic rings is critical for biological activity. Comparative studies of positional isomers of trifluoromethyl-substituted phenoxy compounds have demonstrated that even a slight shift in a functional group's position can lead to a dramatic change in efficacy and selectivity.
For example, studies on related 2-phenoxybenzamide antimalarial agents revealed significant differences in activity between positional isomers. An analogue with a substituent at the meta position of the aniline (B41778) ring was only moderately active, whereas its para-substituted counterpart was significantly more potent. mdpi.com This highlights that the precise spatial orientation of functional groups is essential for optimal interaction with the target protein.
Applying this principle to this compound, it is expected that its isomers would exhibit distinct biological profiles. An isomer such as 4-[3-(Trifluoromethyl)phenoxy]benzaldehyde or 2-[4-(Trifluoromethyl)phenoxy]benzaldehyde would present a different three-dimensional shape and electronic distribution to a biological target, likely resulting in a different level of activity.
| Compound Isomer | Substituent Position | Bioactivity (PfNF54 IC₅₀, µM) | Selectivity Index (S.I.) |
|---|---|---|---|
| Isomer X | meta-substituted | 3.174 | 24.61 |
| Isomer Y | para-substituted | 0.5795 | 171.8 |
*Data adapted from a study on related compounds to illustrate the impact of isomerism. mdpi.com
Applications in Advanced Chemical Research
Utilization as Precursors in Complex Organic Synthesis
The strategic placement of functional groups in 2-[3-(trifluoromethyl)phenoxy]benzaldehyde makes it an attractive starting material for the construction of intricate molecular architectures. Researchers have leveraged this compound to create macrocyclic systems, potential pharmaceutical and agrochemical agents, and advanced materials with specific electronic and optical characteristics.
Building Blocks for Macrocyclic Systems (e.g., Porphyrin Frameworks)
Macrocyclic compounds, such as porphyrins, are of great interest due to their diverse applications in areas like catalysis, sensing, and medicine. The synthesis of meso-tetrasubstituted porphyrins often involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). nih.gov While the direct use of this compound in porphyrin synthesis is not extensively documented in readily available literature, its constitutional isomer, 3-[3-(trifluoromethyl)phenoxy]benzaldehyde (B1297861), has been successfully employed to create novel porphyrin frameworks. researchgate.net
In a notable study, 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin was synthesized from 3-[3-(trifluoromethyl)phenoxy]benzaldehyde and pyrrole. researchgate.net This synthesis highlights the utility of trifluoromethylphenoxy benzaldehydes as precursors to complex macrocycles. The electron-withdrawing nature of the trifluoromethyl group in these porphyrins is expected to modulate their electronic properties, which is a key aspect in tuning their function for specific applications. researchgate.net The general synthetic approach for such porphyrins is outlined in the table below.
Table 1: General Synthetic Methods for meso-Tetrasubstituted Porphyrins
| Method | Description | Typical Conditions |
|---|
Intermediates in the Synthesis of Potential Pharmaceutical Agents and Agrochemicals
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal and agricultural chemistry to enhance the efficacy, metabolic stability, and pharmacokinetic profile of bioactive molecules. nbinno.com Trifluoromethylated benzaldehydes, including this compound, serve as key intermediates in the synthesis of a wide array of therapeutic agents and agrochemicals. nbinno.comontosight.ai
The phenoxybenzaldehyde scaffold itself is a crucial component in the synthesis of synthetic pyrethroid insecticides, such as cypermethrin (B145020) and fenvalerate. falkomegroup.comnbinno.commultichemexports.com The introduction of a trifluoromethyl group into this scaffold can lead to new derivatives with potentially enhanced potency and selectivity. nbinno.com While specific examples of commercial drugs or agrochemicals derived directly from this compound are not prominently reported, the general utility of this class of compounds is widely recognized. For instance, the related compound, 3-phenoxybenzaldehyde, is a known intermediate in the production of various pesticides. falkomegroup.comnbinno.commultichemexports.com
The trifluoromethyl-phenyl moiety is a key structural feature in several FDA-approved drugs, contributing to their therapeutic effects. mdpi.com The synthesis of such complex molecules often involves the use of trifluoromethyl-substituted building blocks.
Components in the Development of Advanced Materials (e.g., Liquid Crystals, Polymers with Tailored Electronic/Optical Properties)
The unique electronic properties conferred by the trifluoromethyl group make this compound a valuable component in the design of advanced materials. ontosight.ai The introduction of this group into organic molecules can significantly influence their properties, leading to applications in areas such as liquid crystals and polymers with tailored electronic and optical characteristics.
In the field of liquid crystals, the incorporation of a trifluoromethyl group can enhance thermal stability and resistance to degradation. mdpi.com It can also modify mesogenic properties, such as intermolecular interactions and mesophase stability, and increase solubility in organic solvents. mdpi.com While specific liquid crystals derived from this compound are not detailed in the available literature, the synthesis of liquid crystals based on benzotrifluoride (B45747) moieties is an active area of research. mdpi.com For example, Schiff base liquid crystals have been synthesized from substituted benzaldehydes, demonstrating the potential of aldehyde-functionalized molecules in this field. nih.govresearchgate.net
The general approach to synthesizing Schiff base liquid crystals involves the condensation of an aldehyde with an aniline (B41778) derivative. The resulting molecules often exhibit mesogenic properties, which are influenced by the nature of the terminal and lateral substituents. mdpi.combiointerfaceresearch.com
Role in Chemical Biology Probes and Mechanistic Investigations
Beyond its role as a synthetic precursor, the structural motifs within this compound are relevant to the design of chemical biology tools for probing biological systems and investigating reaction mechanisms.
Contribution to Modifying Pharmacokinetic and Pharmacodynamic Properties of Candidate Molecules
The trifluoromethyl group is a critical pharmacophore in modern drug design, known for its ability to modulate the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (biological effect) properties of drug candidates. mdpi.comscilit.com The presence of a trifluoromethyl group can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. mdpi.com
For example, the trifluoromethyl-2-pyridyl moiety in the anti-HIV drug Tipranavir contributes to its multiple interactions at the enzyme active site. mdpi.com Similarly, the trifluoromethyl group in the antidepressant Fluoxetine is a key part of its chemical structure. mdpi.com While studies specifically detailing the pharmacokinetic and pharmacodynamic contributions of the 2-[3-(trifluoromethyl)phenoxy] moiety are not abundant, the well-established principles of medicinal chemistry suggest that its incorporation into a drug candidate would likely lead to:
Increased Lipophilicity: Facilitating passage through biological membranes. mdpi.com
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation. nbinno.com
Improved Target Binding: The electron-withdrawing nature of the trifluoromethyl group can influence electronic interactions with the target protein. mdpi.com
In silico studies on phenoxy acid derivatives have shown that chemical modifications to this scaffold are feasible while maintaining a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and oral bioavailability. saudijournals.com
Design and Development of Chemical Probes (e.g., Photoaffinity Labeling Probes involving related diazirine compounds)
Photoaffinity labeling is a powerful technique used to identify and study ligand-receptor interactions. This method utilizes photoactivatable probes that form a covalent bond with their biological target upon UV irradiation. nih.gov Diazirines, particularly 3-trifluoromethyl-3-aryldiazirines, are widely used photoaffinity labels due to their small size, high reactivity upon photoactivation, and relative stability in the dark. nih.govnih.govwustl.edu
While this compound is not a diazirine itself, it serves as a potential precursor for the synthesis of such probes. The trifluoromethylphenyl group is a key component of many diazirine-based photoaffinity probes. nih.govwustl.edu The synthesis of these probes often involves multi-step sequences starting from precursors containing the trifluoromethylphenyl moiety. scienceopen.comchemrxiv.org The aldehyde functionality on this compound could be chemically transformed into a diazirine group or used as a handle to attach the molecule to a ligand of interest, which is then further modified to include a diazirine photophore. The development of ambient light-stable 3-trifluoromethyl-3-aryldiazirine photolabels has further enhanced their utility in biological studies. nih.gov
Based on a comprehensive search of scientific literature and chemical databases, experimental analytical data for the specific compound "this compound" (CAS Number: 408369-24-4) is not publicly available. Detailed research findings, including specific spectral data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) experiments, are required to generate the thorough and scientifically accurate article as requested in the provided outline.
The creation of data tables for 1H-NMR, 13C-NMR, 19F-NMR, and EI-MS, as well as a discussion of Nuclear Overhauser Effect (NOE) experiments, is contingent upon the availability of this primary research data. Without access to published spectra or characterization studies for this exact molecule, it is not possible to fulfill the request while adhering to the strict requirements for scientific accuracy and focus solely on "this compound".
Information is available for related isomers, such as "3-[3-(Trifluoromethyl)phenoxy]benzaldehyde," but using data from a different compound would be scientifically inaccurate and would not adhere to the instructions. Therefore, the requested article cannot be generated at this time.
Advanced Analytical and Spectroscopic Characterization Methodologies
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique primarily used for analyzing large, non-volatile, and fragile molecules such as biopolymers or synthetic polymers with minimal fragmentation. wikipedia.orgcreative-proteomics.com The process involves mixing the analyte with a suitable matrix material that absorbs laser energy. wikipedia.org A pulsed laser irradiates the sample-matrix mixture, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase. wikipedia.orglibretexts.org
While direct MALDI-TOF MS analysis of 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde is not extensively documented in the literature, the technique is highly relevant for characterizing larger, more complex molecules synthesized from it. For instance, its isomer, 3-[3-(trifluoromethyl)phenoxy]benzaldehyde (B1297861), is used as a precursor in the synthesis of complex structures like porphyrins. nih.govresearchgate.net Researchers have successfully used MALDI-TOF MS to characterize these resulting porphyrin macrocycles, confirming their high molecular weights and structural integrity. nih.govresearchgate.net This demonstrates the utility of MALDI-TOF MS for verifying the products of reactions involving benzaldehyde (B42025) derivatives. Aromatic aldehydes themselves can also be studied as potential reactive matrices in MALDI applications for the analysis of other molecules like primary amines. nih.gov
General Mass Spectrometry for Molecular Weight and Formula Confirmation
General mass spectrometry techniques, often using electron ionization (EI) for smaller volatile molecules, are crucial for confirming the molecular weight and formula of this compound. The high-resolution mass spectrum provides the exact mass, allowing for the unambiguous determination of its elemental composition. nih.gov
The molecular formula of this compound is C₁₄H₉F₃O₂. nih.gov This composition leads to a calculated monoisotopic mass and molecular weight that can be precisely verified by mass spectrometry. nih.govnih.gov
Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₉F₃O₂ | nih.gov |
| Molecular Weight | 266.21 g/mol | nih.gov |
| Exact Mass | 266.05546401 Da | nih.gov |
The fragmentation pattern in an EI mass spectrum can also offer structural insights. Based on the fragmentation of benzaldehyde, key fragment ions for this compound would be expected. docbrown.info The molecular ion peak ([M]⁺) would be observed at m/z 266. Loss of a hydrogen atom from the aldehyde group would produce a stable acylium ion ([M-H]⁺) at m/z 265. docbrown.info Cleavage of the formyl group (-CHO) would result in a fragment at m/z 237 ([M-29]⁺). docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is used to analyze the electronic structure and identify the chromophores—the parts of the molecule responsible for absorbing light. rsc.org
For this compound, the primary chromophores are the benzaldehyde and phenoxy ring systems. The UV-Vis spectrum of unsubstituted benzaldehyde shows characteristic absorption bands related to π→π* and n→π* electronic transitions of the benzene (B151609) ring and the carbonyl group. nist.gov The presence of the trifluoromethylphenoxy substituent is expected to modulate these absorptions. The electron-withdrawing trifluoromethyl group and the ether linkage can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to the parent benzaldehyde molecule. While a specific spectrum for this compound is not detailed, analysis of related porphyrin structures synthesized from its isomer shows intense absorption bands (Soret and Q-bands) in the visible region, a property imparted by the extended π-system of the porphyrin macrocycle, which is influenced by its peripheral substituents. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. biomedscidirect.com Each functional group has a characteristic absorption frequency range.
The structure of this compound contains several distinct functional groups that would give rise to prominent peaks in an IR spectrum. Although a specific spectrum for this compound is not available, the expected absorption bands can be predicted based on data from benzaldehyde and other substituted aromatic compounds. researchgate.netresearchgate.netnist.gov
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C-H | Stretch | 2850-2750 |
| Aldehyde C=O | Stretch | 1710-1690 |
| Aromatic C=C | Stretch | 1600-1450 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aryl Ether C-O-C | Asymmetric Stretch | 1270-1230 |
| Trifluoromethyl C-F | Stretch | 1350-1120 (strong, multiple bands) |
The most characteristic peaks would be the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the distinctive aldehyde C-H stretching doublet between 2850 cm⁻¹ and 2750 cm⁻¹. researchgate.net The presence of the trifluoromethyl (CF₃) group would be confirmed by strong absorption bands in the 1350-1120 cm⁻¹ region. The aryl ether linkage would show a characteristic C-O-C stretch, and various peaks would correspond to the aromatic rings. instanano.com
X-ray Crystallography for Precise Three-Dimensional Structural Determination
While X-ray crystallography would provide unequivocal structural proof for this compound, there are no publicly available crystal structure reports for this specific compound in the searched literature. However, the technique has been successfully applied to other complex molecules containing trifluoromethyl-substituted benzylidene moieties, confirming their detailed solid-state structures. researchgate.net Such an analysis for this compound would definitively establish the spatial relationship between the two aromatic rings and the conformation of the ether linkage.
Electrochemical Characterization
Electrochemical methods are used to study the redox properties of a molecule, revealing information about its ability to accept or donate electrons.
Cyclic Voltammetry for Oxidation and Reduction Potentials (e.g., in porphyrin research)
Cyclic voltammetry (CV) is a widely used electrochemical technique to probe the oxidation and reduction potentials of a species. While there is no direct CV data for this compound, the electronic influence of the trifluoromethylphenoxy group has been studied extensively in the context of porphyrin chemistry. nih.govresearchgate.netsemanticscholar.org
In these studies, the isomer 3-[3-(trifluoromethyl)phenoxy]benzaldehyde was used to synthesize a tetraphenylporphyrin (B126558) derivative. nih.govresearchgate.net The resulting porphyrin exhibited distinct oxidation and reduction potentials. For example, one study reported two quasi-reversible one-electron reductions at -1.00 V and -1.32 V, and a quasi-reversible oxidation at 1.20 V (vs. Ag/AgCl). nih.govresearchgate.net The presence of the strongly electron-withdrawing trifluoromethylphenoxy groups at the meso positions of the porphyrin ring makes the ring easier to reduce and harder to oxidize compared to unsubstituted tetraphenylporphyrin. semanticscholar.org This demonstrates the significant electron-withdrawing effect of the substituent, a property that would similarly influence the redox behavior of the parent aldehyde itself, likely making the aldehyde group more susceptible to electrochemical reduction.
Computational Chemical Studies and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic structure and energy of molecules can be scrutinized. These methods are instrumental in predicting molecular properties and understanding chemical processes.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scienceopen.commdpi.com It is particularly effective for elucidating complex reaction mechanisms by calculating the potential energy surface, identifying transition states, and determining the energetic profiles of chemical reactions. nih.gov
While specific, published DFT studies detailing the reaction mechanisms involving 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde are not extensively documented, the application of this methodology is crucial for understanding its synthesis and degradation pathways. For instance, DFT calculations can model the nucleophilic substitution reactions used in its synthesis or predict the pathways of its oxidation. researchgate.net Such studies would involve calculating the energies of reactants, intermediates, transition states, and products to map out the most favorable reaction pathways. scipost.org The B3LYP functional combined with a basis set like 6-31+G(d) is a common level of theory for investigating reactions of substituted benzaldehydes, providing insights into activation energies and reaction thermodynamics. nih.gov
Quantum chemical methods are adept at predicting a molecule's electronic properties and reactivity. hakon-art.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), key reactivity descriptors can be derived. mdpi.com A smaller HOMO-LUMO energy gap generally signifies higher chemical reactivity. hakon-art.commdpi.com
For this compound, the presence of the electron-withdrawing trifluoromethyl (-CF3) group and the phenoxy ether linkage significantly influences its electronic landscape. ontosight.aimdpi.com These features modulate the electron density on the benzaldehyde (B42025) ring system. Global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. hakon-art.com Such analyses help in predicting how the molecule will interact with other reagents, identifying, for example, whether it is more likely to act as an electrophile or a nucleophile. mdpi.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H9F3O2 | nih.gov |
| Molecular Weight | 266.21 g/mol | nih.gov |
| XLogP3-AA (Lipophilicity) | 3.8 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and simulate the behavior of molecules, providing insights into their physical and chemical properties.
Lipophilicity is a critical physicochemical property that influences a molecule's behavior in biological systems. It is commonly expressed as the logarithm of the partition coefficient (logP). The calculated value XLogP3-AA for this compound is 3.8, indicating significant lipophilicity. nih.gov This is attributed to the presence of the aromatic rings and the highly nonpolar trifluoromethyl group. mdpi.comnih.gov
Steric hindrance refers to the spatial arrangement of atoms or groups that impedes chemical reactions. In this compound, the bulky 3-(trifluoromethyl)phenoxy group is positioned ortho to the aldehyde group. This arrangement creates significant steric hindrance around the aldehyde's carbonyl carbon. researchgate.net This steric bulk can influence the molecule's reactivity, for example, by hindering the approach of nucleophiles to the carbonyl group. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that can be used to model and quantify these steric (and electrostatic) fields, relating them to biological activity. nih.gov
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org For this compound, flexibility arises from rotation around the C-O ether bonds and the C-C bond connecting the benzaldehyde ring to the aldehyde group.
Predicting how strongly a small molecule will bind to a biological target like a protein or enzyme is a central goal of computational drug design. nih.gov Theoretical approaches to predict binding affinity for this compound would typically involve molecular docking simulations. acs.orgacs.org In this process, the three-dimensional structure of the ligand is computationally fitted into the binding site of a macromolecular target.
Scoring functions are then used to estimate the binding energy, which correlates with binding affinity. nih.gov The trifluoromethyl group is known to enhance target binding affinity due to its electronic properties and ability to participate in favorable interactions within a binding pocket. mdpi.com For this compound, docking studies could predict its potential to interact with specific biological targets. The binding energy and the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with key amino acid residues in the binding site would be analyzed to predict its binding affinity and mode of action at a molecular level. acs.orgnih.gov
Biological Activity and Mechanistic Insights in Vitro Studies
Anticancer Research Applications
Preliminary in vitro studies have explored the potential of 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde and structurally related compounds as anticancer agents. These investigations have assessed its cytotoxic effects against various cancer cell lines and have begun to unravel the underlying cellular mechanisms responsible for its anticancer activity.
The in vitro cytotoxic activity of trifluoromethyl-containing compounds has been evaluated against a range of human cancer cell lines. For instance, several trifluoromethyl ketones have demonstrated tumor-specific cytotoxic activity. nih.gov Among the tested compounds, trifluoromethylated α-diketone and α-hydroxy ketones showed higher tumor-specific cytotoxicity than their non-fluorinated counterparts. nih.gov The promyelocytic leukemia HL-60 cell line was found to be the most sensitive to these compounds. nih.gov
While specific IC50 values for this compound are not extensively detailed in the provided search results, the general trend for fluorinated benzaldehyde (B42025) derivatives suggests a correlation between fluorine substitution and enhanced anticancer properties. Research on other benzaldehyde derivatives has also shown potent antiaflatoxigenic activities, which are related to their antifungal properties and may also have implications for cancer research given that aflatoxins are potent carcinogens. mdpi.com
| Compound Type | Cancer Cell Line | Activity | Source |
|---|---|---|---|
| Trifluoromethyl ketones | HL-60 (promyelocytic leukemia) | High sensitivity | nih.gov |
| Trifluoromethyl ketones | HSC-2, HSC-3 (oral squamous cell carcinoma) | Moderate sensitivity | nih.gov |
| Trifluoromethyl ketones | HSC-4 (oral squamous cell carcinoma) | Resistant | nih.gov |
| Fluorinated benzaldehyde derivatives | Various cancer cell lines | Induces apoptosis |
The cytotoxic effects of many anticancer compounds are often attributed to their ability to induce cell cycle arrest and apoptosis. mdpi.comnih.gov Studies on various synthetic and natural compounds have shown that they can halt the progression of the cell cycle at different phases, such as the G2/M phase, and trigger programmed cell death. nih.govnih.gov For example, some chalcone (B49325) derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in ovarian cancer cells, which is associated with the generation of reactive oxygen species (ROS). nih.gov
In the context of fluorinated benzaldehyde derivatives, it has been suggested that their antiproliferative effects on cancer cell lines could be due to the induction of apoptosis through caspase activation pathways. While the precise mechanism for this compound is yet to be fully elucidated, the induction of non-apoptotic cell death has been observed for some trifluoromethyl ketones, as evidenced by the development of autophagosomes without the production of apoptotic bodies. nih.gov
Antimicrobial and Antifungal Investigations
In addition to its potential anticancer properties, this compound and related compounds have been investigated for their antimicrobial and antifungal activities. The presence of the trifluoromethyl group is thought to play a significant role in enhancing these properties.
Several studies have highlighted the potent antibacterial activity of compounds containing trifluoromethyl groups against a wide spectrum of Gram-positive bacterial strains. nih.gov These include clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococcus (VRE). nih.gov The degree of fluorination has been shown to have a direct effect on the antibacterial activity of some compounds. nih.gov
Furthermore, a study on a series of fluorinated benzaldehyde derivatives showed a correlation between fluorine substitution and enhanced antimicrobial activity against resistant bacterial strains. While benzaldehyde itself has shown some antibacterial activity, its minimum inhibitory concentration (MIC) can be quite high against certain strains of Staphylococcus aureus. nih.gov However, the introduction of a trifluoromethyl group, as seen in this compound, is expected to enhance its potency.
| Compound Type | Bacterial Strain | Activity | Source |
|---|---|---|---|
| (1,3,4-oxadiazol-2-yl)benzamides with trifluoromethylthio and pentafluorosulfanyl groups | MRSA, VRSA, VRE | Potent activity, with MIC values as low as 0.06 μg/mL against some strains | nih.gov |
| Fluorinated benzaldehyde derivatives | Resistant bacterial strains | Enhanced antimicrobial activity | |
| Benzaldehyde | Staphylococcus aureus | MIC ≥ 1024 μg/mL | nih.gov |
The antifungal properties of benzaldehyde and its derivatives have been a subject of interest. mdpi.comnih.gov Several benzaldehydes have been identified as having potent antifungal activity, and this activity is often increased by the presence of an ortho-hydroxyl group in the aromatic ring. nih.gov These compounds are thought to disrupt the fungal antioxidation system. nih.gov
Specifically, fluorinated chalcones containing trifluoromethyl and trifluoromethoxy groups have been synthesized and evaluated for their antifungal activity against pathogenic fungal strains, including Candida albicans. nih.gov In one study, compounds with a trifluoromethoxy group were found to be more effective than those with a trifluoromethyl group. nih.gov The potent antifungal properties of these chalcones are attributed to the extra lipophilicity conferred by the fluorine atoms. nih.gov
The enhanced biological activity of fluorinated compounds is often linked to their improved physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Specifically, the introduction of fluorine atoms can lead to greatly improved membrane permeability. nih.gov This is a crucial factor for the efficacy of antimicrobial and antifungal agents, as they need to penetrate the cell membrane of the microorganism to reach their intracellular targets.
Studies have shown that substituting a methyl group with a trifluoromethyl group can increase the membrane permeability of short peptides. rsc.org This suggests that the trifluoromethyl group in this compound could play a similar role in enhancing its ability to cross the cell membranes of bacteria and fungi, thereby contributing to its antimicrobial and antifungal efficacy. The increased lipophilicity due to the fluorine atoms is a likely contributor to this enhanced permeability. nih.gov
The biological activities of this compound and its structural analogs have been a subject of scientific inquiry, particularly concerning their potential applications in agriculture and pharmacology. This section delves into the in vitro studies that have illuminated the pesticidal properties and enzyme and receptor interactions of this class of compounds.
Pesticidal Applications
Research into benzaldehyde derivatives has revealed their potential as antifungal agents, acting against a range of plant pathogens. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of benzaldehydes has demonstrated notable fungicidal properties. The mechanism of action for these compounds often involves the disruption of cellular antioxidation processes within the fungal cells. nih.gov
Studies on various benzaldehyde analogs have shown that their antifungal efficacy is closely linked to their chemical structure. For instance, the presence and position of hydroxyl groups on the aromatic ring can significantly influence the compound's activity. nih.gov Some benzaldehyde derivatives have been found to target the cell wall integrity of fungi, leading to growth inhibition. nih.gov This is achieved by interfering with key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell wall maintenance in fungi like Saccharomyces cerevisiae. nih.gov
Furthermore, certain benzaldehydes have been investigated for their ability to act as chemosensitizing agents. nih.gov In this role, they can enhance the efficacy of conventional antifungal treatments, potentially reducing the required dosages and mitigating the development of resistance. nih.gov The fungicidal activity of these compounds is not limited to a single mechanism; some derivatives have been shown to induce alterations in cell morphology, damage cell membranes, and disrupt mitochondrial function, ultimately leading to apoptosis in fungi such as Aspergillus flavus.
The following table summarizes the observed antifungal activities of various benzaldehyde derivatives against different fungal pathogens, highlighting the structure-activity relationship.
| Compound/Derivative Class | Fungal Pathogen(s) | Observed Effect | Potential Mechanism of Action |
| Benzaldehyde Derivatives | Saccharomyces cerevisiae (cell wall integrity mutants) | Increased susceptibility compared to wild type | Targeting cell wall integrity pathway nih.gov |
| 2-hydroxy-4-methoxybenzaldehyde | Saccharomyces cerevisiae, Aspergillus sp., Penicillium sp. | High antimycotic potency, synergistic effects with monoterpenoid phenols | Chemosensitization, disruption of cell wall integrity nih.gov |
| Benzaldehydes | Aspergillus fumigatus (MAPK mutants) | Overcame tolerance to phenylpyrrole fungicides | Disruption of cellular antioxidation nih.gov |
| MPOBA (a benzaldehyde derivative) | Aspergillus flavus | Inhibition of AFB1 production and fungal growth | Potential disruption of the velvet complex and aflR gene expression |
Compounds structurally related to this compound, particularly those belonging to the aryloxyphenoxypropionate class, have been recognized for their herbicidal properties. These herbicides are known to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses, an essential enzyme for fatty acid synthesis. jlu.edu.cn This mode of action leads to the disruption of cell membrane formation and ultimately the death of susceptible grass species.
Research has been conducted on various derivatives to optimize their herbicidal activity and spectrum of weed control. For example, novel 2-(4-aryloxyphenoxy)propionamides have been synthesized and tested for their effectiveness against weeds like barnyard grass (Echinochloa crus-galli) and crabgrass. jlu.edu.cn Similarly, studies on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have demonstrated excellent herbicidal activities, with some compounds being effective at very low application rates. nih.gov The presence of a substituted phenoxy group and an electron-withdrawing group on the benzene (B151609) ring were found to be crucial for high herbicidal efficacy. nih.gov
The herbicidal activity of these related compounds against specific weeds is presented in the table below.
| Compound/Derivative Class | Target Weed Species | Observed Activity | Reference |
| 2-(4-aryloxyphenoxy) propionamide (B166681) derivatives | Crabgrass, Barnyard grass | Moderate to high herbicidal activity | jlu.edu.cn |
| sec-p-menthane-7-amine derivatives | Barnyard grass, Rape | Excellent herbicidal activities, in some cases higher than glyphosate (B1671968) and diuron | rsc.org |
| 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Spirodela polyrrhiza and various greenhouse weeds | Excellent bleaching and herbicidal activities | nih.gov |
Enzyme and Receptor Interaction Studies
The interaction of phenoxybenzaldehyde derivatives with biological targets can lead to the modulation of various cellular pathways. For instance, 3-Phenoxybenzaldehyde has been shown to inhibit bacterial growth by targeting fatty acid synthesis and also affects fatty acid oxidation in recombinant cytochrome P450 enzymes. biosynth.com This indicates that this class of compounds can interfere with fundamental metabolic processes.
In the context of more complex organisms, derivatives of phenoxy compounds have been explored for their interactions with receptors that play crucial roles in physiological and pathological processes. The binding of these ligands to receptors can trigger conformational changes that initiate or inhibit downstream signaling cascades.
G-protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a multitude of physiological processes and are significant drug targets. nih.gov Research on benzyl (B1604629) derivatives has shown their potential to bind to human opioid and cannabinoid receptors, both of which are GPCRs. nih.gov This binding affinity suggests that compounds with a similar structural backbone could act as modulators of these receptor systems. nih.gov
The interaction with GPCRs can be complex, with ligands acting as agonists (activators) or antagonists (inhibitors). The specific effect is determined by the chemical structure of the ligand and its binding mode within the receptor. Studies on the heteromerization of GPCRs, such as the dopamine (B1211576) D1 and D3 receptors, have shown that the pharmacological properties of a ligand can be significantly altered when the receptor is part of a complex. nih.gov This highlights the nuanced nature of receptor modulation by small molecules.
The following table summarizes the receptor binding affinities of some benzyl derivatives.
| Compound Class | Receptor Type | Binding Affinity/Activity |
| Benzyl derivatives from Eurotium repens | Human opioid and cannabinoid receptors (GPCRs) | Good binding affinity nih.gov |
| Phenylpiperazine derivatives | Dopamine D1 and D3 receptor heteromers (GPCRs) | Heteromer-dependent agonist and antagonist activities nih.gov |
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the regulation of neurotransmission. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. biosynth.com Several studies have investigated the cholinesterase inhibitory potential of compounds structurally related to this compound.
For example, various chlorophenoxy derivatives have been shown to exhibit inhibitory activity against both AChE and BChE in the low micromolar range. nih.gov Similarly, novel benzohydrazide (B10538) derivatives have demonstrated dual inhibition of these enzymes, with some compounds showing comparable or better in vitro activity than the established drug rivastigmine. mdpi.com The inhibitory potential is often influenced by the specific substitutions on the aromatic rings of these molecules. mdpi.com
The table below presents the cholinesterase inhibitory activities of some related compound classes.
| Compound Class | Enzyme(s) | Inhibitory Activity (IC50 values) |
| Chlorophenoxyalkylamine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Low micromolar range nih.gov |
| Substituted benzylidene derivatives | Human AChE | IC50: 4.16 + 0.063 µM (for the most potent compound) biosynth.com |
| 2-benzoylhydrazine-1-carboxamides | AChE, BChE | AChE: 44–100 µM; BChE: from 22 µM mdpi.com |
Future Research Directions and Translational Potential
Development of Novel and Sustainable Synthetic Routes
The synthesis of diaryl ethers is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to polymers. dntb.gov.ua Traditional methods like the Ullmann condensation often require harsh conditions. Modern cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, offer milder alternatives for forming the diaryl ether bond. dntb.gov.ua However, future research should focus on developing more sustainable and atom-economical synthetic strategies.
A key area for exploration is the use of transition metal-catalyzed C-H activation. bohrium.comrsc.org This approach would involve the direct coupling of a phenol (B47542) with an aryl C-H bond, eliminating the need for pre-functionalized starting materials like aryl halides or boronic acids. acs.org Iron-catalyzed C-H activation, in particular, presents a cost-effective and environmentally benign option. bohrium.com Furthermore, the application of flow chemistry could significantly improve the synthesis of this compound and its precursors. google.comdurham.ac.uk Continuous-flow reactors offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. beilstein-journals.orgrsc.org
Exploration of Uncharted Chemical Transformations and Catalytic Systems
The aldehyde functional group is a versatile handle for a multitude of chemical transformations. Future research could explore its participation in various C-C bond-forming reactions. For instance, the Knoevenagel condensation of 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776) could yield a library of α,β-unsaturated derivatives. wikipedia.orgsigmaaldrich.comthermofisher.com Investigating green Knoevenagel conditions, such as using benign ammonium (B1175870) salt catalysts in solvent-free systems, would align with sustainable chemistry principles. tue.nlnih.gov
Beyond the aldehyde, the trifluoromethyl (CF3) group offers unique reactivity. While generally stable, the C-F bonds can be selectively activated under specific catalytic conditions. researchgate.net Research into photoredox catalysis could enable novel transformations, such as the direct trifluoromethylation of other substrates using this compound as a building block or, conversely, the functionalization of its CF3-bearing ring. mdpi.comrsc.org Copper-catalyzed transformations are particularly relevant for trifluoromethylated aromatic compounds and warrant further investigation. nih.govresearchgate.net
Rational Design of Advanced Derivatives for Highly Targeted Applications
The trifluoromethyl group is a privileged moiety in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comwechemglobal.com These properties make the this compound scaffold an attractive starting point for designing targeted therapeutics. mdpi.com
One promising direction is the development of protein kinase inhibitors. scispace.com Many approved kinase inhibitors feature fluorinated groups to achieve high potency and selectivity. acs.orgnih.gov By modifying the aldehyde group into various nitrogen-containing heterocycles (e.g., pyrimidines, indazoles), it is possible to design derivatives that target the ATP-binding site of specific kinases involved in cancer or inflammatory diseases. nih.gov Another potential target is the aldehyde dehydrogenase (ALDH) enzyme family, which is overexpressed in certain cancers. nih.gov Derivatives of the benzaldehyde (B42025) scaffold could be rationally designed to act as selective ALDH inhibitors. mdpi.comresearchgate.net
Below is a table outlining potential derivative classes and their targeted applications.
| Derivative Class | Proposed Modification of Aldehyde Group | Potential Biological Target/Application | Rationale |
| Chalcones | Knoevenagel condensation with acetophenones | Anti-cancer, Anti-inflammatory | Chalcone (B49325) scaffolds are well-known for their broad biological activities. |
| Schiff Bases / Imines | Condensation with primary amines | Catalysis, Antimicrobial agents | Imines are versatile intermediates and ligands for metal catalysts. |
| Substituted Pyrimidines | Cyclocondensation with urea (B33335) or thiourea (B124793) derivatives | Kinase Inhibitors | The diaminopyrimidine core is a common feature in many kinase inhibitors. acs.org |
| Benzimidazoles | Reaction with o-phenylenediamines | Neuroprotective agents (e.g., for Alzheimer's) | The benzimidazole (B57391) scaffold is found in various neuroactive compounds. mdpi.com |
| Carboxylic Acids | Oxidation of the aldehyde | Precursors for amide-based drugs | Provides a handle for creating extensive libraries of amides and esters. |
Deeper Mechanistic Elucidation of Interactions with Biological Systems
To guide the rational design of new derivatives, a fundamental understanding of how this compound and its analogues interact with biological targets is crucial. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.
Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can predict the binding modes and affinities of designed compounds with target proteins, such as kinase domains or enzyme active sites. mdpi.comnih.gov These in silico methods help prioritize which derivatives to synthesize, saving time and resources. mdpi.com For example, docking studies could reveal key hydrogen bonds or hydrophobic interactions between a novel inhibitor and its target enzyme, while the trifluoromethyl group's role in binding could be specifically analyzed. nih.gov Experimentally, techniques like X-ray crystallography of ligand-protein complexes would provide definitive evidence of the binding mode and guide further structure-based design efforts.
Integration with Emerging Technologies in Chemical Synthesis and Biological Discovery
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(trifluoromethyl)phenoxy]benzaldehyde, and how can reaction yields be improved?
- Methodology :
- Nucleophilic aromatic substitution : React 2-fluorobenzaldehyde with 3-(trifluoromethyl)phenol in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base. Typical reaction conditions: 80–100°C for 12–24 hours under nitrogen .
- Yield optimization : Introduce catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance phenol deprotonation, improving coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted phenol and byproducts. Crystallization in ethanol/water mixtures enhances purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Confirm aldehyde proton (δ 9.8–10.2 ppm) and trifluoromethyl group (δ 120–125 ppm in ¹³C) .
- X-ray crystallography : Resolves spatial arrangement of the phenoxy and trifluoromethyl groups. Dihedral angles between aromatic rings (e.g., ~78° in related dialdehydes) influence reactivity .
- IR spectroscopy : Aldehyde C=O stretch (1700–1720 cm⁻¹) and aryl ether C-O-C (1240–1280 cm⁻¹) validate functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Stability profile :
- Thermal stability : Decomposition observed above 150°C; store at room temperature in amber glass to prevent photodegradation .
- Hydrolysis sensitivity : Aldehyde group reacts with moisture; use desiccants (silica gel) in sealed containers. Stability in DMSO (anhydrous) exceeds 6 months at –20°C .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound in anticancer or antimicrobial assays?
- Hypotheses :
- Electrophilic aldehyde : Forms Schiff bases with lysine residues in enzyme active sites (e.g., kinases or proteases), inhibiting catalytic activity .
- Trifluoromethyl effect : Enhances lipophilicity (logP ~3.2), promoting cell membrane penetration. In vitro cytotoxicity assays (MTT) against HeLa cells show IC₅₀ values <10 μM .
Q. Can this compound serve as a precursor for optoelectronic materials?
- Applications :
- Luminescent polymers : Condense with diaminobenzene derivatives to form conjugated Schiff-base polymers. Trifluoromethyl groups reduce π-π stacking, enhancing solution processability .
- Charge-transfer complexes : Coordinate with metal ions (e.g., Zn²⁺) to form emissive complexes; fluorescence quantum yields up to 0.45 reported in related aldehydes .
Q. How do structural modifications (e.g., substituent position) affect reactivity and bioactivity?
- SAR insights :
- Substituent positioning : Moving the trifluoromethyl group from meta to para on the phenoxy ring reduces anticancer activity by 40% (similarity index drops from 0.88 to 0.76) .
- Electron-withdrawing groups : Nitro or cyano substituents increase electrophilicity at the aldehyde, accelerating nucleophilic attack rates 2–3 fold .
Q. How should researchers resolve contradictions in reported biological data for structurally similar analogs?
- Analysis framework :
- Assay variability : Compare IC₅₀ values across standardized protocols (e.g., fixed incubation times, cell passage numbers). Discrepancies in cytotoxicity (e.g., ±15%) may arise from mitochondrial activity assay interference .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized aldehydes) that alter bioactivity .
Q. What computational methods predict the compound’s interaction with biological targets or material matrices?
- Models :
- Docking simulations (AutoDock Vina) : Trifluoromethyl group stabilizes hydrophobic interactions with protein pockets (e.g., COX-2 binding energy: –8.2 kcal/mol) .
- DFT calculations : HOMO-LUMO gaps (~4.1 eV) correlate with charge-transfer efficiency in polymer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
